molecular formula C10H6BrNO3 B2771748 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid CAS No. 1596610-42-2

6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid

Cat. No.: B2771748
CAS No.: 1596610-42-2
M. Wt: 268.066
InChI Key: GZCXMCGREWBFEY-UHFFFAOYSA-N
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Description

6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a bromine atom, an oxo group, and a carboxylic acid group attached to an isoquinoline ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by oxidation and carboxylation reactions. One common method includes the following steps:

    Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position.

    Oxidation: The brominated isoquinoline is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group.

    Carboxylation: Finally, the oxidized product is subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or dehalogenated compounds.

Scientific Research Applications

6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of the bromine atom and the oxo group may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.

Comparison with Similar Compounds

6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

    6-Chloro-1-oxo-2H-isoquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activities.

    6-Fluoro-1-oxo-2H-isoquinoline-3-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

    6-Iodo-1-oxo-2H-isoquinoline-3-carboxylic acid: The presence of an iodine atom may enhance its reactivity in certain chemical reactions compared to the bromine analog.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-1-2-7-5(3-6)4-8(10(14)15)12-9(7)13/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCXMCGREWBFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(NC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596610-42-2
Record name 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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